1-(3,5-difluorophenyl)piperidin-3-amine
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Overview
Description
1-(3,5-Difluorophenyl)piperidin-3-amine is a chemical compound with the molecular formula C11H14F2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of two fluorine atoms on the phenyl ring at positions 3 and 5 makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorophenyl)piperidin-3-amine typically involves the reaction of 3,5-difluoroaniline with piperidine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 3,5-difluorophenyl halides react with piperidine in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
1-(3,5-Difluorophenyl)piperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)piperidin-3-amine: Similar structure but with chlorine atoms instead of fluorine.
1-(3,5-Dimethylphenyl)piperidin-3-amine: Contains methyl groups instead of fluorine atoms.
Uniqueness: 1-(3,5-Difluorophenyl)piperidin-3-amine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1250299-83-2 |
---|---|
Molecular Formula |
C11H14F2N2 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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